
3-(9H-carbazol-9-yl)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-carbazol-9-yl)propanohydrazide, also known as CPZEN-45, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 3-(9H-carbazol-9-yl)propanohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(9H-carbazol-9-yl)propanohydrazide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy balance. Additionally, 3-(9H-carbazol-9-yl)propanohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-(9H-carbazol-9-yl)propanohydrazide has been found to have a range of biochemical and physiological effects, including the modulation of cellular metabolism, the inhibition of cancer cell growth, and the protection of neurons from damage. 3-(9H-carbazol-9-yl)propanohydrazide has also been shown to have anti-inflammatory effects and may be useful for treating inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One advantage of using 3-(9H-carbazol-9-yl)propanohydrazide in lab experiments is its well-characterized synthesis method, which produces high yields of pure compound. Additionally, 3-(9H-carbazol-9-yl)propanohydrazide has been extensively studied for its biochemical and physiological effects, making it a reliable tool for investigating various cellular processes. One limitation of using 3-(9H-carbazol-9-yl)propanohydrazide is its relatively narrow range of applications, as it has primarily been studied in the context of neuroscience and cancer research.
将来の方向性
There are several potential future directions for research involving 3-(9H-carbazol-9-yl)propanohydrazide. One area of interest is the development of new drugs based on the structure of 3-(9H-carbazol-9-yl)propanohydrazide, which may have improved efficacy and safety profiles compared to existing drugs. Additionally, further investigation into the mechanism of action of 3-(9H-carbazol-9-yl)propanohydrazide may lead to the discovery of new signaling pathways involved in cellular metabolism and gene expression. Finally, research into the potential applications of 3-(9H-carbazol-9-yl)propanohydrazide in other fields, such as immunology and infectious disease, may uncover new therapeutic uses for this compound.
合成法
The synthesis of 3-(9H-carbazol-9-yl)propanohydrazide involves the reaction of 3-(9H-carbazol-9-yl)propanoic acid with hydrazine hydrate in the presence of a catalyst. This method has been optimized to produce high yields of pure 3-(9H-carbazol-9-yl)propanohydrazide, making it a reliable and efficient process for producing this compound.
科学的研究の応用
3-(9H-carbazol-9-yl)propanohydrazide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(9H-carbazol-9-yl)propanohydrazide has been found to have neuroprotective effects and may be useful for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(9H-carbazol-9-yl)propanohydrazide has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment. In drug discovery, 3-(9H-carbazol-9-yl)propanohydrazide has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
3-carbazol-9-ylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-17-15(19)9-10-18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-8H,9-10,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNLOSMKTBCBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806137 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Carbazol-9-yl-propionic acid hydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5110600.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5110611.png)
![N-(3-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5110618.png)
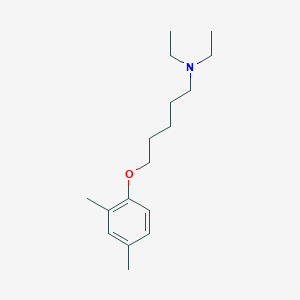
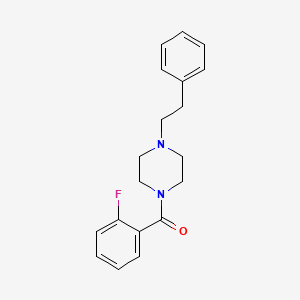
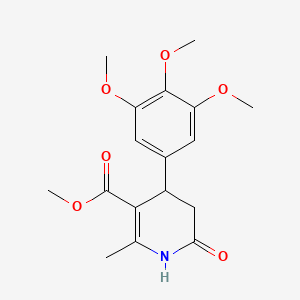
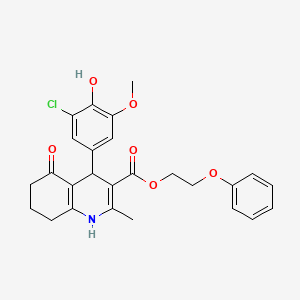
![1-(3,4-dichlorophenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5110650.png)
![N~1~-ethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110653.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5110656.png)
amino]methyl}phenol](/img/structure/B5110657.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5110661.png)
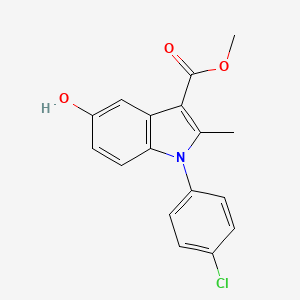
![N-{4-[3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B5110667.png)